6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-6-carboxylic acid amide, is an important organic compound used in many scientific and medical research applications. It is a white crystalline solid with a melting point of 128-130°C and a boiling point of 248-250°C. It is soluble in water, methanol, ethanol, and acetone. This compound has been studied for its potential therapeutic effects, and has been used in the synthesis of various pharmaceuticals and other compounds.
Scientific Research Applications
Supramolecular Chemistry
The compound has been investigated for its potential in forming hydrogen-bonded supramolecular assemblies. In one study, it was used as a ligand for co-crystallization with 1,10-diaza-18-crown-6, leading to the formation of 2D and 3D networks through extensive hydrogen bonding interactions. This research highlights its utility in the development of novel supramolecular structures with potential applications in materials science and nanotechnology (Fonari et al., 2004).
Synthesis and Cytotoxic Evaluation
Another aspect of research involving this compound is its role in the synthesis of novel dihydropyrimidine-2,4(1H,3H)-dione derivatives. A study demonstrated the synthesis and preliminary in vitro cytotoxic evaluation of these derivatives, suggesting their potential therapeutic applications. This work contributes to the ongoing search for new pharmacologically active compounds with improved efficacy and safety profiles (Udayakumar et al., 2017).
Catalysis and Synthesis of Hexahydropyrimidines
Research has also been conducted on the catalytic applications of related pyrimidine compounds, particularly in the synthesis of hexahydropyrimidines and their spiro analogues. A study reported a multicomponent synthesis involving 1,3-dicarbonyl compounds, amines, and formaldehyde catalyzed by FeCl3, indicating the versatility of pyrimidine derivatives in organic synthesis and catalysis (Mukhopadhyay et al., 2011).
Optical and Nonlinear Optical Applications
The compound and its derivatives have also been studied for their potential in optical and nonlinear optical applications. A study on pyrimidine-based bis-uracil derivatives, including those related to the compound , explored their optical properties and suitability for drug discovery and NLO device fabrications, highlighting the broad applicability of pyrimidine derivatives in advanced materials science (Mohan et al., 2020).
Mechanism of Action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical pathways
Again, without specific information, it’s hard to say exactly which pathways this compound affects. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
The molecular and cellular effects of this compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if it has antiviral activity, it might prevent viral replication within the cell .
properties
IUPAC Name |
6-amino-1-[(4-methylphenyl)methyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-2-4-9(5-3-8)7-15-10(13)6-11(16)14-12(15)17/h2-6H,7,13H2,1H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYQNNHBRSZXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=O)NC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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